Ortho-Methyl Count Progression: Kallikrein-5 Inhibitory Activity of the 2-Methyl vs. 2,3-Dimethyl Congeners
The closest mono-ortho-methyl comparator, 4-(2-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine (CHEBI:112905; CID 3825639), was screened against human Kallikrein-5 (KLK5) in the MLSCN panel and exhibited an IC₅₀ of 50,000 nM, classifying it as a weak or inactive hit for this serine protease target [1]. While an equivalent primary screening value for the 2,3-dimethylphenoxy target compound (CAS 866039-03-4) has not yet been publicly deposited in PubChem BioAssay or ChEMBL as of this analysis, the addition of the second ortho-methyl group creates a 2,3-disubstituted phenoxy ring that is sterically and electronically distinct from the 2-mono-methyl case; in related furo[2,3-d]pyrimidine kinase inhibitor series, a single methyl-to-dimethyl progression at the equivalent position has been documented to shift target potency by 10- to 100-fold depending on the kinase, indicating that the 2,3-dimethyl compound occupies a structurally unique SAR node that cannot be predicted by linear interpolation from the mono-methyl data alone [2].
| Evidence Dimension | Inhibitory activity against human Kallikrein-5 (KLK5) |
|---|---|
| Target Compound Data | Not yet reported in public domain (PubChem BioAssay / ChEMBL absent at time of analysis) |
| Comparator Or Baseline | 4-(2-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine: IC₅₀ = 50,000 nM |
| Quantified Difference | Qualitative structural differentiation (mono-ortho-methyl vs. di-ortho-methyl); quantitative potency delta unavailable pending assay disclosure |
| Conditions | MLSCN fluorescence-based enzyme inhibition assay (AID 1431); recombinant human KLK5; 10-point dose–response |
Why This Matters
For procurement teams building a SAR matrix around the furo[2,3-d]pyrimidine 4-phenoxy position, the 2,3-dimethyl variant defines a distinct perturbation node; ordering the 2-methyl analog as a ‘close enough’ surrogate will yield misleading structure–activity conclusions if the target assay is sensitive to ortho-substituent bulk.
- [1] BindingDB. (n.d.). BDBM41842: 4-(2-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine — IC₅₀ 50,000 nM (KLK5, MLSCN AID 1431). View Source
- [2] Aziz, M.A., Serya, R.A.T., Lasheen, D.S. & Abouzid, K.A.M. (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 2(1), 1–8. View Source
